![molecular formula C8H6BrClO3 B6309344 3-Bromo-4-chloro-5-methoxybenzoic acid CAS No. 2089300-59-2](/img/structure/B6309344.png)
3-Bromo-4-chloro-5-methoxybenzoic acid
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Overview
Description
Scientific Research Applications
Halogenated Compounds in Environmental Science
Research on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) sheds light on the environmental impact of brominated and chlorinated compounds. These substances, similar in structure to 3-Bromo-4-chloro-5-methoxybenzoic acid, are by-products of combustion processes involving brominated flame retardants. They have been identified as environmental contaminants with potential toxic effects comparable to their chlorinated counterparts (PCDDs and PCDFs). The study highlights the environmental persistence and toxicology of such compounds, suggesting the importance of understanding the behavior and impact of halogenated benzoic acids in environmental science (Mennear & Lee, 1994).
Chemistry and Material Science
Halogen···halogen interactions in organic crystals, including those involving brominated compounds, have been extensively studied for their potential in designing cocrystals with specific properties. A study on the modularity of synthons in cocrystals of 4-bromobenzamide with dicarboxylic acids, for instance, highlights the strategic use of halogen interactions in the synthesis of novel materials. This research could be relevant for understanding how 3-Bromo-4-chloro-5-methoxybenzoic acid might interact with other molecules in the formation of cocrystals, potentially useful in pharmaceuticals, materials science, and organic synthesis (Tothadi, Joseph, & Desiraju, 2013).
Environmental Remediation
The application of redox mediators in conjunction with oxidoreductive enzymes has been explored for the treatment of pollutants, including halogenated organic compounds. This approach has shown promise in degrading recalcitrant compounds efficiently, suggesting that 3-Bromo-4-chloro-5-methoxybenzoic acid could be a subject of study for its degradation or transformation in environmental remediation efforts (Husain & Husain, 2007).
Antioxidant and Biological Studies
Research on the antioxidant evaluation of isoxazolone derivatives highlights the biological significance of compounds with halogen atoms in their structure. Although the study does not specifically mention 3-Bromo-4-chloro-5-methoxybenzoic acid, it provides a basis for investigating halogenated compounds for their potential antioxidant and medicinal properties. This opens up avenues for research into the biological activities of 3-Bromo-4-chloro-5-methoxybenzoic acid and its derivatives (Laroum et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of sglt2 inhibitors, it may interact with its targets to inhibit the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
As a potential precursor to sglt2 inhibitors, it may impact the sodium-glucose transport proteins, which play a crucial role in glucose reabsorption in the kidneys .
Result of Action
If it acts similarly to sglt2 inhibitors, it could potentially reduce blood glucose levels, which would be beneficial for the treatment of type 2 diabetes .
properties
IUPAC Name |
3-bromo-4-chloro-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRDMLPBOPNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-methoxybenzoic acid |
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